![molecular formula C13H11N3O2S B5809887 3-(2-furyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5809887.png)
3-(2-furyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-furyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FPA and is a type of acrylamide derivative.
Mécanisme D'action
The mechanism of action of FPA is not fully understood. However, it is believed that FPA exerts its anticancer activity by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. FPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
FPA has been shown to exhibit low toxicity in vitro and in vivo. In animal studies, FPA has been shown to be well-tolerated and does not cause significant adverse effects. FPA has also been shown to exhibit good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using FPA in lab experiments is its low toxicity. This makes FPA a safer alternative to other compounds that may exhibit higher toxicity. Additionally, FPA has been shown to exhibit good bioavailability, making it easier to administer in animal studies. However, one limitation of using FPA in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of FPA. One potential avenue of research is the development of FPA as a therapeutic agent for the treatment of cancer. Additionally, FPA could be studied further for its potential use as an antifungal and antibacterial agent. Further research could also be conducted to better understand the mechanism of action of FPA and to optimize its synthesis for improved yields and purity.
Conclusion:
In conclusion, FPA is a promising compound that has potential applications in various fields. The synthesis of FPA has been optimized for high yields and purity, and it has been extensively studied for its potential use as a therapeutic agent for the treatment of cancer. Further research is needed to fully understand the mechanism of action of FPA and to optimize its synthesis for improved yields and purity.
Méthodes De Synthèse
The synthesis of FPA involves the reaction of 3-aminopyridine-2-carbothioamide with furan-2-carbonyl chloride. This reaction results in the formation of FPA. The synthesis of FPA has been optimized by researchers to achieve high yields and purity.
Applications De Recherche Scientifique
FPA has been extensively studied for its potential applications in various fields. One of the primary applications of FPA is in the field of medicinal chemistry. FPA has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. FPA has also been studied for its potential use as an antifungal and antibacterial agent. Additionally, FPA has been used as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-(pyridin-3-ylcarbamothioyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c17-12(6-5-11-4-2-8-18-11)16-13(19)15-10-3-1-7-14-9-10/h1-9H,(H2,15,16,17,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITOBPPNTBOSAE-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-N-(pyridin-3-ylcarbamothioyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

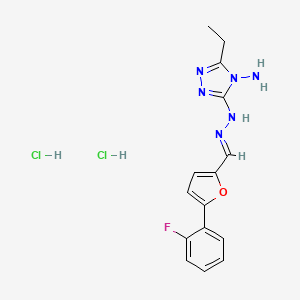
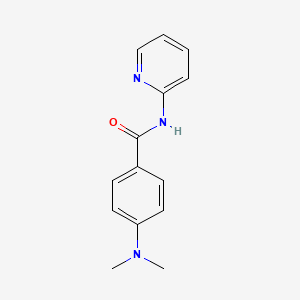
![methyl 4-(aminocarbonyl)-5-[(3,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5809832.png)
![1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine](/img/structure/B5809838.png)
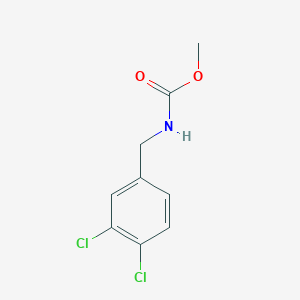
![ethyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate](/img/structure/B5809848.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide](/img/structure/B5809851.png)

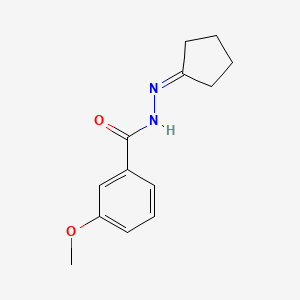
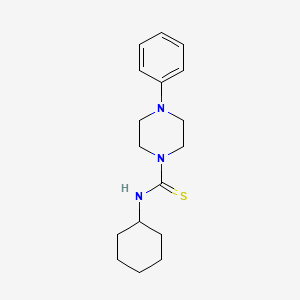

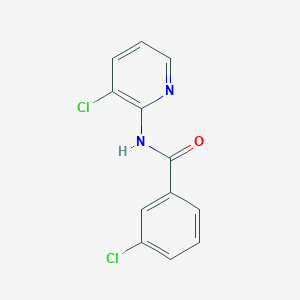
![7-[(4-methoxybenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5809898.png)
![2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5809902.png)